(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one" involves various strategies, including aldol condensation reactions and the use of multifunctional reagents for the preparation of polyfunctional heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the compound's role as a versatile synthon for heterocyclic systems synthesis, such as pyrroles, pyrimidines, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, demonstrating features like the trans-geometry of the C=C double bond and the s-cis geometry of the C=C-C=O moiety, confirming the spatial arrangement of atoms and functional groups in the molecule. For example, the structure of 1-(3,5-dimethyl-2-furyl)-3-(p-tolyl)-prop-2-en-1-one was determined, highlighting the importance of geometrical configuration in the compound's reactivity and properties (Furmanova et al., 1991).
Chemical Reactions and Properties
The compound's chemical reactions and properties are significantly influenced by its molecular structure. It participates in various chemical transformations, including hetero-Diels-Alder reactions, yielding structurally diverse heterocyclic compounds. For instance, the hetero-Diels-Alder reaction of 1-(2-furyl)-3-(dimethylamino)-2-propene-1-thione with maleic and fumaric acids led to 3,4-dihydro-2H-thiopyran derivatives (Bogdanowicz-Szwed & Budzowski, 2002).
Scientific research applications
Intermediate in Biologically Active Compounds: The compound is an important intermediate in synthesizing many biologically active compounds, such as osimertinib. Its synthesis method can be optimized for specific applications (Zou, Jiang, Jia, & Zhu, 2018).
Synthesis of Highly Functionalized 1-Heteroaroyl-1,3-butadienes: Microwave-assisted cycloaddition of electron-poor acetylenes to this compound leads to the synthesis of highly functionalized 1-heteroaroyl-1,3-butadienes, which have potential applications in organic synthesis (Bezenšek et al., 2010).
Synthesis of Novel 2-(2-Furyl)-cis-3-hydroxychromanones: Through hypervalent iodine oxidation, this compound is used in the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones and their derivatives (Prakash & Mendiratta, 1992).
Nonlinear Optical Properties: It exhibits potential as an optical limiter due to its switch from saturable to reverse saturable absorption with increased excitation intensity. This makes it useful in the field of nonlinear optics (Henari & Asiri, 2011).
Antibacterial and Antifungal Activity: Enaminone complexes, which can be derived from this compound, show promising antibacterial and fungal activity against various bacteria and fungi (Jeragh & Elassar, 2015).
Crystal Structure Analysis: The crystal structure of related compounds reveals specific geometric properties, which can be important for understanding their chemical behavior and potential applications in material science (Furmanova et al., 1991).
Hydrogen Bond Formation: 1-Aryl-3-(dimethylamino)propenones, a class of compounds including this chemical, are excellent proton acceptors for hydrogen bonds, forming intra- and intermolecular hydrogen bonds and producing one- and two-dimensional H-bridged polymers (Pleier, Herdtweck, Mason, & Thiel, 2003).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMFPCLBMUFJGR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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